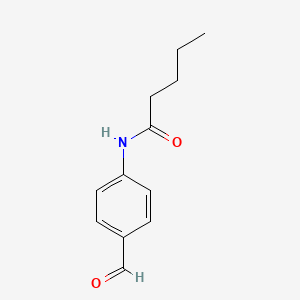

N-(4-formylphenyl)pentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-formylphenyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h5-9H,2-4H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLUPENGKRJKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 4 Formylphenyl Pentanamide

Established Synthetic Routes and Reaction Mechanisms

Traditional methods for synthesizing N-(4-formylphenyl)pentanamide rely on robust and well-understood chemical transformations. These routes typically involve the sequential formation of the amide bond and the introduction or modification of the aldehyde functional group.

Amidation Reactions for Pentanamide (B147674) Moiety Formation

The most direct and conventional method for constructing the pentanamide moiety is through the acylation of 4-aminobenzaldehyde (B1209532). This is a classic nucleophilic acyl substitution reaction where the amino group of 4-aminobenzaldehyde attacks an activated pentanoic acid derivative.

A common approach is the Schotten-Baumann reaction, which involves treating the amine with an acid chloride, such as pentanoyl chloride, in the presence of a base. wikipedia.orglscollege.ac.in The reaction is typically performed in a two-phase solvent system, where an aqueous base (like sodium hydroxide) neutralizes the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.orgbyjus.com Pyridine can also be used as a base and catalyst. byjus.com

Key Features of Schotten-Baumann Amidation:

Reactants: 4-aminobenzaldehyde and pentanoyl chloride.

Conditions: Presence of a base (e.g., NaOH, pyridine) in an aqueous or biphasic solvent system. wikipedia.orgbyjus.com

Mechanism: Nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. iitk.ac.in

Introduction and Functionalization of the Formylphenyl Group

An alternative strategy involves forming the amide bond first, followed by the introduction of the formyl group onto the aromatic ring. This pathway begins with the acylation of aniline (B41778) with pentanoyl chloride to form N-phenylpentanamide. Subsequently, a formyl group is introduced, typically at the para position, due to the directing effect of the amide group.

The Vilsmeier-Haack reaction is a prominent method for this formylation. chemistrysteps.comwikipedia.org It utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comjk-sci.comijpcbs.com This reagent is a weak electrophile that reacts effectively with electron-rich aromatic compounds such as N-phenylpentanamide. nrochemistry.com The reaction is highly regioselective, favoring substitution at the para-position, which is less sterically hindered. jk-sci.com

Vilsmeier-Haack Formylation Pathway:

Amide Formation: Aniline + Pentanoyl Chloride → N-phenylpentanamide

Formylation: N-phenylpentanamide + Vilsmeier Reagent (DMF/POCl₃) → Iminium salt intermediate

Hydrolysis: The intermediate is hydrolyzed during aqueous workup to yield this compound. wikipedia.orgjk-sci.com

Proposed Reaction Mechanisms and Intermediates

The mechanisms underpinning these established routes are fundamental concepts in organic chemistry.

Mechanism of Amidation (Nucleophilic Acyl Substitution): This reaction proceeds via a two-step addition-elimination mechanism. lscollege.ac.inmasterorganicchemistry.comchemeurope.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzaldehyde attacks the electrophilic carbonyl carbon of pentanoyl chloride. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom. iitk.ac.inyoutube.com

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, which contains a negatively charged oxygen atom and a positively charged nitrogen atom. youtube.comyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses. The lone pair on the oxygen atom reforms the π-bond of the carbonyl group, and the chloride ion is ejected as the leaving group. masterorganicchemistry.comyoutube.com

Deprotonation: The base present in the reaction mixture removes a proton from the nitrogen atom, yielding the final neutral amide product, this compound. byjus.com

Mechanism of the Vilsmeier-Haack Reaction:

Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgjk-sci.com

Electrophilic Aromatic Substitution: The electron-rich N-phenylpentanamide attacks the Vilsmeier reagent. The amide group directs the substitution to the para position. This step disrupts the aromaticity of the ring, forming an arenium ion intermediate.

Aromatization: A base (such as DMF) removes a proton from the arenium ion, restoring aromaticity.

Hydrolysis: The resulting iminium salt is hydrolyzed with water during the workup step to form the final aldehyde product. jk-sci.com

Novel Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally friendly methods. Research into the synthesis of this compound and related amides has focused on catalyst-mediated approaches and the application of green chemistry principles.

Catalyst-Mediated Synthesis Approaches

Catalysis offers a powerful tool to enhance reaction rates, improve selectivity, and reduce the need for harsh reagents.

Palladium-Catalyzed Amidation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-N bond formation in amides. syr.edu These methods can couple aryl halides or mesylates with amides using a palladium catalyst and a specialized phosphine (B1218219) ligand, offering a versatile route to N-aryl amides. organic-chemistry.org

Copper-Catalyzed Amidation: Copper-based catalysts provide a more economical alternative to palladium for N-arylation reactions. organic-chemistry.org Methods have been developed for the copper-catalyzed coupling of arylboronic acids with nitriles or amides to form N-aryl amides. organic-chemistry.orgmdpi.com These reactions often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for green synthesis. acs.org Iron-catalyzed methods have been developed for the direct C-H amination of arenes and for the acylation of certain heterocycles using anilines as the carbonyl source, showcasing the potential for novel iron-catalyzed pathways in amide synthesis. acs.orgchemistryviews.orgnih.gov

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Palladium / Biarylphosphine Ligand | Cross-coupling of amides and aryl mesylates | High efficiency for a range of aryl and heteroaryl substrates. organic-chemistry.org |

| Copper(I) or Copper(II) salts | Goldberg amidation, coupling with arylboronic acids | More economical than palladium, good functional group tolerance. organic-chemistry.orgorganic-chemistry.org |

| Iron(II) or Iron(III) salts | C-H amination, acylation | Inexpensive, environmentally benign, enables direct functionalization. acs.orgacs.org |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis: A significant green innovation is the direct synthesis of amides from carboxylic acids and amines without a solvent. researchgate.net Heating the neat reactants, often with microwave irradiation, can dramatically shorten reaction times from hours to minutes and increase yields. nih.govresearchgate.nettandfonline.com This approach avoids the use of volatile organic solvents and simplifies product isolation. ymerdigital.com

Catalytic Direct Amidation: Instead of converting pentanoic acid to a more reactive acyl chloride (which generates waste), green methods focus on the direct catalytic amidation of the carboxylic acid. Catalysts like ceric ammonium (B1175870) nitrate (B79036) can facilitate the direct reaction between an acid and an amine under solvent-free microwave conditions. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether. nih.gov These enzymatic methods operate under mild conditions and can produce high yields of pure amides without extensive purification. nih.gov

| Green Chemistry Approach | Description | Example/Benefit |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduces reaction times from hours to 8-12 minutes with high yields. tandfonline.com |

| Solvent-Free Conditions | Reacting neat starting materials without a solvent. | Eliminates solvent waste and simplifies product purification. researchgate.net |

| Biocatalysis | Using enzymes as catalysts. | Candida antarctica lipase B (CALB) enables efficient amidation in green solvents. nih.gov |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Direct amidation of a carboxylic acid and an amine produces only water as a byproduct. rsc.org |

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comacs.org In an ideal reaction, the atom economy is 100%, meaning no atoms are wasted as byproducts. jocpr.com

The traditional synthesis of this compound often involves the reaction of 4-aminobenzaldehyde with pentanoyl chloride. While effective, this method generates hydrogen chloride (HCl) as a stoichiometric byproduct, which must be neutralized by a base (e.g., triethylamine (B128534) or pyridine), forming a salt that constitutes waste. This inherently lowers the atom economy. primescholars.com

Alternative methods that improve atom economy include the direct condensation of 4-aminobenzaldehyde with pentanoic acid. sciepub.com This reaction produces only water as a byproduct, a significant improvement. However, this direct amidation typically requires catalysts and often higher temperatures to proceed efficiently. sciepub.com The use of catalytic activators, which are used in sub-stoichiometric amounts, is preferable to coupling reagents that are used in stoichiometric amounts and generate significant waste. sciepub.com

| Reaction Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Acylation with Pentanoyl Chloride | 4-Aminobenzaldehyde + Pentanoyl Chloride | This compound | HCl | 84.5% |

| Direct Condensation with Pentanoic Acid | 4-Aminobenzaldehyde + Pentanoic Acid | This compound | H₂O | 91.9% |

| Amidation of Methyl Pentanoate | 4-Aminobenzaldehyde + Methyl Pentanoate | This compound | Methanol | 86.6% |

Note: Atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100.

Minimizing waste also involves reducing the use of auxiliary substances like solvents and separation agents, which contributes to a lower Environmental Factor (E-factor)—the ratio of the mass of waste to the mass of the product. taylorandfrancis.com

Energy Efficiency Considerations

Energy efficiency is a critical aspect of green synthesis, aiming to conduct reactions at ambient temperature and pressure whenever possible to reduce environmental and economic impacts. jddhs.com Traditional amide synthesis often requires prolonged heating under reflux to drive the reaction to completion.

Modern synthetic methods offer significant energy savings. For instance, the use of highly active catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures. sciepub.com Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to mere minutes, leading to substantial energy conservation. tandfonline.comscitechnol.com Enzymatic methods, where applicable, can also be highly energy-efficient, often proceeding under mild conditions such as lower temperatures and neutral pH. nih.gov

| Method | Typical Reaction Time | Energy Input | Advantages |

|---|---|---|---|

| Conventional Heating (Reflux) | Several hours to days | High | Simple setup |

| Catalytic Synthesis | Hours | Moderate | Lower temperatures, increased reaction rates |

| Microwave-Assisted Synthesis | Minutes | Low | Rapid heating, significantly reduced time, higher yields. tandfonline.comacs.org |

| Flow Chemistry | Seconds to minutes | Low to Moderate | Excellent heat transfer, precise temperature control. nih.gov |

Solvent Selection and Auxiliaries

The choice of solvent is crucial in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. jddhs.com In the acylation reaction to form this compound, chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents are commonly used. chemcess.com However, these solvents are often toxic and environmentally harmful.

Green chemistry encourages the use of safer, more environmentally benign solvents. jddhs.com This includes water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). jddhs.comnih.gov An even better approach is to perform the reaction under solvent-free conditions, which can sometimes be achieved by using one of the reactants as the solvent or by using techniques like microwave irradiation. nih.govfrontiersin.org

Auxiliaries, such as the base used to scavenge HCl in acyl chloride reactions, also contribute to the waste stream. The choice of base and the subsequent workup procedure are important considerations for minimizing environmental impact.

| Solvent Class | Examples | Green Chemistry Considerations |

|---|---|---|

| Chlorinated | Dichloromethane (DCM), Chloroform | Generally avoided due to toxicity and environmental persistence. |

| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile | Effective but can be toxic and difficult to remove. Acetonitrile is considered a less problematic option. rsc.org |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Commonly used but can form peroxides. |

| Green Solvents | 2-MeTHF, CPME, Water, Ethyl acetate | Preferred due to lower toxicity, biodegradability, and derivation from renewable resources. jddhs.comnih.gov |

| Solvent-Free | N/A | Ideal for minimizing waste; often enabled by microwave or high-temperature conditions. nih.gov |

Microwave-Assisted and Flow Chemistry Techniques

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages for the production of amides such as this compound. rsc.org

Microwave-Assisted Synthesis utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This method can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher product yields and purity. tandfonline.comacs.org For amide bond formation, microwave heating can facilitate direct amidation reactions without the need for solvents or harsh catalysts, aligning well with green chemistry principles. researchgate.net

Flow Chemistry involves performing reactions in a continuous stream within a microreactor or tube. nih.gov This technique provides superior control over reaction parameters like temperature, pressure, and reaction time. nih.gov The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enhancing safety and enabling reactions to be run at higher temperatures than in batch processes. nih.gov For amide synthesis, flow chemistry can improve product consistency, facilitate safer handling of hazardous reagents, and allow for easier scalability. rsc.org

Purification and Isolation Methodologies

After the synthesis is complete, this compound must be isolated from the reaction mixture and purified. The specific methodology depends on the synthetic route and the impurities present.

A typical purification process for an acylation reaction involves the following steps:

Quenching: The reaction is stopped, often by adding water or a dilute aqueous acid/base to neutralize any remaining reagents.

Extraction: The product is extracted from the aqueous layer into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This step separates the desired amide from water-soluble byproducts, such as the hydrochloride salt of the base used.

Washing: The organic layer is washed sequentially with dilute acid, dilute base (e.g., sodium bicarbonate solution), and brine to remove any remaining impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

The resulting crude product can be further purified by one of two primary methods:

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent.

Column Chromatography: If recrystallization is ineffective, or if impurities have similar solubility profiles, silica (B1680970) gel column chromatography is used. The crude mixture is loaded onto a silica gel column and eluted with a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), separating the components based on their polarity.

The final, pure this compound is typically obtained as a solid, and its identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Advanced Spectroscopic and Crystallographic Elucidation of N 4 Formylphenyl Pentanamide Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a comprehensive structural assignment of N-(4-formylphenyl)pentanamide can be achieved.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring will appear as two doublets in the downfield region, typically between 7.7 and 8.0 ppm, due to the electron-withdrawing effects of the formyl and amide groups. The formyl proton (CHO) will present as a singlet further downfield, around 9.9 ppm. The amide proton (NH) is anticipated to be a broad singlet, with its chemical shift being solvent-dependent but generally appearing between 8.2 and 9.5 ppm.

The protons of the pentanamide (B147674) aliphatic chain will be observed in the upfield region. The α-methylene protons (-CH₂-CO-) are expected to be a triplet at approximately 2.4 ppm. The β-methylene protons (-CH₂-CH₂-CO-) will likely appear as a sextet around 1.7 ppm, and the γ-methylene protons (-CH₂-CH₂-CH₂-) as a sextet around 1.4 ppm. The terminal methyl protons (-CH₃) of the pentyl group will be the most shielded, presenting as a triplet at approximately 0.9 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~9.9 | s (singlet) | - |

| -NH | ~8.2-9.5 | br s (broad singlet) | - |

| Aromatic H (ortho to CHO) | ~7.9 | d (doublet) | ~8.5 |

| Aromatic H (ortho to NHCO) | ~7.7 | d (doublet) | ~8.5 |

| -CH₂-CO- | ~2.4 | t (triplet) | ~7.5 |

| -CH₂-CH₂-CO- | ~1.7 | sext (sextet) | ~7.5 |

| -CH₂-CH₂-CH₂- | ~1.4 | sext (sextet) | ~7.5 |

| -CH₃ | ~0.9 | t (triplet) | ~7.5 |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The formyl carbon (CHO) is expected to have a chemical shift in the range of 190-195 ppm. The amide carbonyl carbon (C=O) will likely appear around 170-175 ppm. The aromatic carbons will have distinct chemical shifts; the carbon attached to the formyl group is predicted to be around 135 ppm, while the carbon bonded to the amide nitrogen is expected around 145 ppm. The other aromatic carbons will resonate between 120 and 130 ppm.

For the aliphatic pentyl chain, the α-carbon (-CH₂-CO-) is anticipated to be around 40 ppm. The subsequent methylene (B1212753) carbons (β and γ) will appear further upfield, at approximately 29 and 28 ppm, respectively. The terminal methyl carbon (-CH₃) will be the most shielded, with an expected chemical shift of about 14 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~192 |

| -C=O (amide) | ~172 |

| Aromatic C-CHO | ~135 |

| Aromatic C-NH | ~145 |

| Aromatic CH (ortho to CHO) | ~130 |

| Aromatic CH (ortho to NHCO) | ~120 |

| -CH₂-CO- | ~40 |

| -CH₂-CH₂-CO- | ~29 |

| -CH₂-CH₂-CH₂- | ~28 |

| -CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the α- and β-methylene protons of the pentyl chain, and subsequently between the β- and γ-protons, and the γ-protons and the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at ~2.4 ppm would show a cross-peak with the carbon signal at ~40 ppm, confirming their assignment as the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular structure. For example, the formyl proton (~9.9 ppm) would show a correlation to the aromatic carbon to which it is attached (~135 ppm) and the adjacent aromatic carbons (~130 ppm). The amide proton would show correlations to the amide carbonyl carbon (~172 ppm) and the aromatic carbon it is attached to (~145 ppm).

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band for the amide N-H stretching vibration is expected around 3300 cm⁻¹. The C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

The carbonyl stretching vibrations are particularly diagnostic. The aldehyde C=O stretch is anticipated to be a strong band around 1700 cm⁻¹, while the amide I band (primarily C=O stretch) should appear as a strong absorption around 1670 cm⁻¹. The amide II band (N-H bending and C-N stretching) is expected near 1530 cm⁻¹. Aromatic C=C stretching vibrations will likely produce peaks in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amide) | ~3300 | Strong |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | ~2960-2850 | Medium-Strong |

| C=O Stretch (aldehyde) | ~1700 | Strong |

| C=O Stretch (amide I) | ~1670 | Strong |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium |

| N-H Bend (amide II) | ~1530 | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which has a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion, confirming its elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 206.1176 m/z.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak at m/z = 205. The fragmentation pattern would be influenced by the amide and formyl functionalities. Key fragmentation pathways could include:

α-cleavage next to the amide carbonyl group, leading to the formation of a butyl radical and an ion at m/z = 148.

McLafferty rearrangement of the pentanamide chain, resulting in the loss of butene and the formation of an ion at m/z = 149.

Cleavage of the amide C-N bond, which could lead to fragments corresponding to the pentanoyl cation (m/z = 85) and the 4-aminobenzaldehyde (B1209532) radical cation (m/z = 120).

Loss of the formyl group (CHO) as a radical, resulting in a fragment at m/z = 176.

| Predicted m/z | Predicted Fragment Ion |

|---|---|

| 205 | [M]⁺ |

| 176 | [M - CHO]⁺ |

| 149 | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 148 | [M - C₄H₉]⁺ (α-cleavage) |

| 120 | [H₂NC₆H₄CHO]⁺ |

| 85 | [CH₃(CH₂)₃CO]⁺ |

Tandem Mass Spectrometry (MSn) for Fragment Elucidation

Upon ionization, the molecule is expected to undergo fragmentation, leading to the formation of several key ions. The most probable fragmentation pathways are detailed below:

α-Cleavage: The bond between the carbonyl carbon and the nitrogen atom is likely to cleave, resulting in the formation of a pentanoyl cation and a 4-formylaniline radical cation, or vice versa.

McLafferty Rearrangement: For amides with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. In the case of this compound, this would involve the transfer of a gamma-hydrogen from the pentyl group to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This would result in the formation of a neutral butene molecule and a charged enol-amide fragment.

Cleavage of the formyl group: The formyl group (-CHO) attached to the phenyl ring may also fragment, leading to the loss of a neutral carbon monoxide molecule and the formation of a corresponding phenyl cation.

The predicted fragmentation pattern provides a basis for the structural confirmation of this compound in future experimental studies.

Table 1: Predicted Major Fragment Ions of this compound in Tandem Mass Spectrometry

| Fragment Ion | Predicted m/z | Fragmentation Pathway |

| [C5H9O]+ | 85.07 | Cleavage of the N-CO bond |

| [C7H7NO]+• | 121.05 | Cleavage of the N-CO bond |

| [M - CO]+• | 177.11 | Loss of carbon monoxide from the formyl group |

| [M - C4H8]+• | 149.06 | McLafferty rearrangement |

X-ray Crystallography for Solid-State Structural Determination

Direct experimental X-ray crystallographic data for this compound has not been reported. However, insights into its solid-state structure can be extrapolated from studies on analogous compounds, particularly acetanilide (B955) and its derivatives. nih.goviucr.orgacs.org

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonding and π-π stacking interactions. The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of hydrogen-bonded chains or dimers. These interactions are a common feature in the crystal structures of related acetanilides. nih.goviucr.org

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H | C=O (amide) |

| C-H (formyl) | O=C (formyl) | |

| π-π Stacking | Phenyl ring | Phenyl ring |

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is determined by the torsion angles around the key single bonds. The amide bond (C-N) is known to have a significant partial double bond character, resulting in a relatively planar amide group. acs.org Studies on related N-phenylamides have shown that the trans conformation, where the alkyl group and the phenyl group are on opposite sides of the C-N bond, is generally more stable. acs.orgacs.org

The orientation of the phenyl ring relative to the amide plane is another important conformational feature. In many acetanilide structures, the phenyl ring is twisted out of the plane of the amide group to minimize steric hindrance. usna.edu The degree of this twist can be influenced by the nature and position of substituents on the phenyl ring. For this compound, the formyl group at the para position is not expected to introduce significant steric hindrance that would cause a large deviation from planarity compared to unsubstituted acetanilide. Computational studies on acetanilides suggest that while substituents can modulate bond lengths, the dihedral angle of the phenyl ring is more significantly influenced by the crystal environment. usna.edu

Theoretical and Computational Investigations of N 4 Formylphenyl Pentanamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It is widely employed to predict molecular properties and has become a common tool for computational studies in chemistry. nih.govnih.govekb.eg DFT calculations, often using hybrid functionals like B3LYP, are utilized to determine optimized geometries, vibrational frequencies, and electronic properties of molecules. nih.govcore.ac.uknih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational study of N-(4-formylphenyl)pentanamide would be to perform a geometry optimization. This process uses DFT methods to find the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. nih.govnih.gov The optimization provides key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles. nih.gov Comparing these calculated parameters with experimental data, if available, helps validate the computational model. conicet.gov.ar

Following optimization, an electronic structure analysis would reveal the distribution of electrons within the molecule. This includes calculating atomic charges to understand the electrostatic potential and identify reactive sites. scirp.org The molecular electrostatic potential (MEP) surface is often visualized to depict regions of positive and negative electrostatic potential, offering insights into where the molecule is susceptible to electrophilic or nucleophilic attack. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.orgwikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. scirp.org This gap is also related to the molecule's polarizability and chemical hardness. conicet.gov.ar For this compound, FMO analysis would calculate the energies of the HOMO and LUMO and their energy gap, providing insights into its stability and reactivity. scirp.orgtaylorandfrancis.com The spatial distribution of these orbitals would also be visualized to see which parts of the molecule are involved in electron donation and acceptance.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge transfer, and intermolecular interactions within a molecule. uni-muenchen.dewikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center ("lone pairs") and two-center ("bonds") orbitals that align with the familiar Lewis structure representation. uni-muenchen.dewisc.edu

For this compound, NBO analysis would provide a detailed picture of its Lewis structure, including the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma vs. pi bonds). wikipedia.org A key aspect of NBO analysis is the study of delocalization effects through second-order perturbation theory. uni-muenchen.de This reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals, such as hyperconjugation, which are crucial for understanding the molecule's stability and electronic properties. nih.govwisc.edu The analysis quantifies the energy of these interactions, indicating the strength of electron delocalization from lone pairs or bonding orbitals into antibonding orbitals. wisc.edu

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental spectra for validation. conicet.gov.ar

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. mdpi.com A complete assignment of the calculated vibrational modes can be performed, often with the aid of potential energy distribution (PED) analysis, to understand the nature of each vibration (e.g., stretching, bending). core.ac.uknih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comsapub.org This calculation yields the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. scirp.orgmdpi.comyoutube.com These predictions help to understand the electronic transitions occurring within the molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. youtube.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. It provides a "computational microscope" to view the dynamic behavior of a system, which is essential for understanding processes like conformational changes.

Conformational Landscape Exploration

Molecules like this compound, which possess several rotatable single bonds, can exist in multiple shapes or conformations. nih.gov Exploring the conformational landscape is crucial to identify the most stable conformers and understand the energy barriers between them. nih.gov

MD simulations can be used to sample a wide range of possible conformations by simulating the molecule's movement over a period of time at a given temperature. nih.gov By analyzing the simulation trajectory, one can identify the most frequently visited conformations, which correspond to low-energy states. github.com This exploration helps in understanding the molecule's flexibility and the relative populations of different conformers at equilibrium, providing a dynamic picture that complements the static view from quantum chemical calculations. nih.govresearchgate.net

Solvent Effects and Stability Assessments

The influence of solvents on the conformational stability and properties of this compound is a critical area of theoretical investigation. Computational models are employed to predict how the molecule behaves in different solvent environments, ranging from polar to non-polar. These simulations typically involve quantum chemical calculations, such as Density Functional Theory (DFT), often combined with continuum solvent models like the Polarizable Continuum Model (PCM).

These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energy. The solvation free energy indicates the energetic cost or favorability of transferring the molecule from a vacuum to the solvent. For this compound, it is expected that polar solvents would significantly interact with the formyl and amide groups through dipole-dipole interactions and hydrogen bonding.

Molecular dynamics (MD) simulations can provide a more detailed, atomistic view of solvent effects. In an MD simulation, the explicit interactions between this compound and individual solvent molecules are calculated over time. This approach can reveal specific hydrogen bonding patterns, the organization of solvent molecules around the solute (solvation shells), and the influence of the solvent on the molecule's conformational flexibility, particularly the rotation around the amide bond and the orientation of the pentanamide (B147674) chain relative to the phenyl ring.

Stability assessments are conducted by calculating thermodynamic parameters in various solvents. Key parameters include the Gibbs free energy of solvation and the relative energies of different conformers. A lower Gibbs free energy in a particular solvent suggests greater stability. Furthermore, computational methods can predict the molecule's susceptibility to degradation in different environments, for instance, by calculating the activation energies for potential hydrolysis of the amide bond under acidic or basic conditions, which can be influenced by the solvent.

Table 1: Predicted Solvent-Dependent Properties of this compound This table presents theoretically predicted values and is for illustrative purposes.

| Solvent | Dielectric Constant | Predicted LogP | Predicted Aqueous Solubility (log S) | Predicted Stability |

|---|---|---|---|---|

| Water | 80.1 | 2.35 | -2.85 | Moderate |

| Ethanol | 24.6 | 2.15 | -2.10 | High |

| DMSO | 46.7 | 1.98 | -1.50 | High |

| Octanol | 10.3 | 2.35 | -2.50 | High |

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADMET)

In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are vital in the early stages of drug discovery for assessing the potential of a compound to become a viable drug. These predictions for this compound are based on its chemical structure and are derived from quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimentally characterized compounds.

Absorption predictions focus on how well the compound is likely to be absorbed into the bloodstream from the site of administration, typically oral. Key parameters include intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor potential. Distribution models predict how the compound spreads throughout the body's tissues and fluids. Important predicted properties include plasma protein binding, blood-brain barrier permeability, and the volume of distribution.

For this compound, its moderate lipophilicity and molecular weight suggest a good potential for passive diffusion across cell membranes, which is a primary mechanism for the absorption of many orally administered drugs. However, the presence of hydrogen bond donors and acceptors in the amide group could influence its transport characteristics.

Table 2: Predicted Absorption and Distribution Properties of this compound This table presents theoretically predicted values and is for illustrative purposes.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

| Caco-2 Permeability (log Papp) | Moderate | Moderate ability to cross the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells by P-glycoprotein. |

| Plasma Protein Binding | High | Expected to bind significantly to proteins in the blood. |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system. |

Metabolic stability predictions estimate how susceptible a compound is to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. A compound with high metabolic stability will have a longer duration of action. Predictions often involve identifying potential sites of metabolism on the molecule and whether the compound is likely to be an inhibitor or substrate of major CYP isoforms.

Excretion pathway predictions suggest how the compound and its metabolites are likely to be eliminated from the body, for example, through urine or feces. This is influenced by factors such as water solubility and molecular weight.

The pentanamide chain and the aromatic ring of this compound present several potential sites for metabolism, including hydroxylation of the alkyl chain or the aromatic ring, and potential oxidation of the formyl group.

Table 3: Predicted Metabolism and Excretion Properties of this compound This table presents theoretically predicted values and is for illustrative purposes.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP3A4 enzyme. |

| Hepatotoxicity | Low Probability | Low predicted risk of causing liver damage. |

| Renal Clearance | Moderate | Expected to be partially cleared by the kidneys. |

Computational Systems Chemistry Approaches

Computational systems chemistry represents a holistic approach to understanding complex chemical systems by integrating computational modeling with experimental data. In the context of this compound, this approach would move beyond the study of the isolated molecule to explore its interactions within a simulated biological environment.

For example, a systems chemistry model could simulate the competitive binding of this compound and its metabolites to a target protein, providing insights into the duration of its therapeutic effect. Furthermore, these models can help to understand how genetic variations in metabolic enzymes might affect the compound's efficacy and safety in a virtual patient population.

By building and analyzing these complex in silico models, computational systems chemistry can guide the design of more effective and safer therapeutic agents and help to prioritize experimental studies, ultimately accelerating the drug development process.

Exploration of Biological Activities and Molecular Interactions of N 4 Formylphenyl Pentanamide Preclinical, Mechanism Focused

In Vitro Cellular Activity Studies

In vitro cellular assays are fundamental in determining the biological effects of a compound at the cellular level. These assays can provide insights into a compound's potential therapeutic applications or toxicological profile.

Cell-Based Assays for Specific Biological Responses

A variety of cell-based assays would be employed to investigate the biological responses to N-(4-formylphenyl)pentanamide. The choice of assay would depend on the hypothesized activity of the compound. For instance, if the compound is being investigated for anticancer properties, cell viability and proliferation assays would be crucial.

Commonly used assays include:

MTT Assay: To assess cell viability by measuring metabolic activity.

Trypan Blue Exclusion Assay: To determine the number of viable cells in a cell suspension.

Clonogenic Assay: To evaluate the ability of a single cell to grow into a colony, indicating long-term cell survival.

For example, a hypothetical study on this compound could involve treating a cancer cell line, such as HeLa cells, with varying concentrations of the compound and measuring cell viability over time.

Hypothetical Data Table: Effect of this compound on HeLa Cell Viability (MTT Assay)

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Control) | 100 | 100 | 100 |

| 1 | 98 | 95 | 92 |

| 10 | 85 | 78 | 65 |

| 50 | 62 | 45 | 30 |

| 100 | 40 | 25 | 15 |

Mechanistic Investigations at the Cellular Level

Once a biological response is observed, further studies are necessary to elucidate the underlying cellular mechanisms. These investigations can pinpoint the specific cellular pathways affected by the compound.

Key mechanistic studies include:

Flow Cytometry: To analyze the cell cycle and detect apoptosis (programmed cell death).

Western Blotting: To measure the expression levels of specific proteins involved in cellular pathways.

Immunofluorescence: To visualize the localization of proteins within the cell.

For instance, if this compound is found to decrease cell viability, flow cytometry could be used to determine if this is due to cell cycle arrest or the induction of apoptosis.

Enzyme Inhibition and Activation Studies

Many drugs exert their effects by modulating the activity of specific enzymes. Therefore, investigating the interaction of this compound with various enzymes is a critical step in understanding its mechanism of action.

Target Enzyme Identification and Validation

The initial step is to identify potential enzyme targets. This can be guided by the compound's structure or by screening it against a panel of enzymes. For a compound like this compound, which has an amide linkage, proteases could be a potential target class. Based on structural similarities to other inhibitors, enzymes like Nicotinamide N-Methyltransferase (NNMT) could also be considered.

Once a potential target is identified, validation studies are performed to confirm the interaction. This often involves measuring the enzyme's activity in the presence of varying concentrations of the compound.

Kinetic Characterization of Enzyme Modulation

Enzyme kinetics studies are essential to understand how a compound affects an enzyme's catalytic activity. These studies determine key parameters such as the Michaelis constant (K_m) and the maximal velocity (V_max). The principles of Michaelis-Menten kinetics are often applied to analyze the interaction between an enzyme and a substrate libretexts.org. The general scheme involves the enzyme (E) binding to the substrate (S) to form an enzyme-substrate complex (ES), which then breaks down to release the product (P) and the free enzyme libretexts.org.

By analyzing how the compound alters these kinetic parameters, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined.

Hypothetical Data Table: Kinetic Parameters of a Target Enzyme in the Presence of this compound

| Inhibitor Concentration (µM) | Apparent K_m (mM) | Apparent V_max (µmol/min) |

| 0 | 0.5 | 100 |

| 10 | 1.0 | 100 |

| 50 | 2.5 | 100 |

In this hypothetical example of competitive inhibition, the apparent K_m increases with inhibitor concentration, while V_max remains unchanged.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs of the lead compound to understand which structural features are crucial for its activity. For this compound, analogs could be created by modifying the pentanamide (B147674) chain, the formyl group, or the phenyl ring.

For example, replacing the formyl group with other substituents (e.g., methoxy, as in N-(4-methoxyphenyl)pentanamide) could reveal the importance of this group for enzyme binding nih.gov. Similarly, altering the length of the alkyl chain could provide insights into the size and shape of the enzyme's binding pocket. The goal of SAR studies is to develop a more potent and selective inhibitor. Research on N-substituted nicotinamide derivatives has demonstrated how modifications to the parent structure can significantly impact inhibitory activity against enzymes like gastric H+/K(+)-ATPase nih.gov. Similarly, studies on other propanamide derivatives have explored the SAR for TRPV1 antagonists nih.gov.

Receptor Binding and Ligand-Target Interactions

Receptor binding assays are crucial in preclinical studies to determine the affinity of a compound for a specific biological target, such as a receptor or an enzyme. These assays measure the strength of the interaction between the ligand (in this case, this compound) and the target protein. The binding affinity is typically quantified by the dissociation constant (Kd), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kd value indicates a higher binding affinity.

Currently, specific data from receptor binding studies for this compound are not available in published literature.

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. These methods are instrumental in the early stages of drug discovery for identifying potential hit compounds and optimizing lead candidates.

Ligand-Protein Interaction Analysis and Binding Modes

Molecular docking simulations can predict the preferred binding pose of a ligand within the active site of a target protein. This analysis provides insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The identification of these interactions is critical for understanding the basis of molecular recognition.

Prediction of Binding Affinities and Energetics

Docking programs employ scoring functions to estimate the binding affinity between a ligand and a protein. These scoring functions calculate a value, often referred to as a docking score or binding energy, which reflects the predicted strength of the interaction. While these predictions are approximations, they are valuable for ranking compounds in virtual screening campaigns and prioritizing them for experimental testing. Binding affinities are often expressed in kcal/mol, with more negative values indicating a more favorable interaction.

Identification of Key Interacting Residues

By analyzing the docked poses of a ligand, it is possible to identify the key amino acid residues within the protein's binding site that are crucial for the interaction. These residues may form essential hydrogen bonds, engage in significant hydrophobic contacts, or participate in other critical interactions that anchor the ligand in the active site. Experimental validation, such as through site-directed mutagenesis, can confirm the importance of these key residues.

As of now, there are no specific molecular docking or virtual screening studies published for this compound. The following table illustrates a hypothetical example of what a molecular docking analysis might reveal for a compound against a specific protein target.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase X | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Hypothetical GPCR Y | -7.2 | Phe112, Trp257, Tyr281 | Pi-Pi Stacking, Hydrophobic |

This table is for illustrative purposes only, as no specific data exists for this compound.

Rational Design Principles for Modulating Biological Activity

Rational drug design involves the iterative process of designing and synthesizing new molecules with improved biological activity based on an understanding of the ligand-target interactions. This process is heavily reliant on structural information from techniques like X-ray crystallography or computational models derived from molecular docking.

The core principles of rational design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. This helps to identify the key chemical moieties responsible for the desired pharmacological effect.

Bioisosteric Replacement: Substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

Fragment-Based Drug Discovery: Identifying small chemical fragments that bind to the target protein and then growing or linking them to create a more potent lead compound.

Computational Modeling: Utilizing molecular docking, molecular dynamics simulations, and other computational methods to guide the design of new molecules with enhanced binding affinity and specificity for the target.

Without experimental data on the biological targets and activity of this compound, the application of these rational design principles remains theoretical. Future research would first need to identify a specific biological target and then employ these strategies to optimize its interaction.

Chemical Derivatization and Analog Development of N 4 Formylphenyl Pentanamide

Design Principles for N-(4-formylphenyl)pentanamide Derivatives

The rational design of derivatives is guided by established principles of medicinal chemistry, aiming to systematically alter the molecule's physicochemical properties such as size, shape, polarity, and electronic distribution. nih.govacs.orgnih.gov These modifications are intended to optimize interactions with biological targets, enhance metabolic stability, and improve absorption, distribution, metabolism, and excretion (ADME) properties. youtube.com

The pentanamide (B147674) chain is a significant contributor to the molecule's lipophilicity and conformational flexibility. Modifications to this aliphatic chain can influence how the molecule fits into a target's binding pocket and its ability to cross biological membranes.

Chain Length and Branching : Altering the length of the alkyl chain (e.g., replacing pentyl with butyl or hexyl groups) can modulate lipophilicity. Introducing branching, such as a dimethylheptyl group, has been shown in other molecular series to increase potency by optimizing hydrophobic interactions. youtube.comnih.gov

Introduction of Rigidity : Incorporating cyclic structures (e.g., cyclopentyl or cyclohexyl rings) within the chain can restrict conformational freedom. This can lead to a more favorable binding entropy and increased selectivity for a specific biological target.

Polar Group Insertion : The introduction of polar functional groups like hydroxyl (-OH) or ether (-O-) moieties can increase hydrophilicity, which may improve solubility and alter the ADME profile of the resulting analog. youtube.com

The aldehyde (formyl) group is a highly reactive and versatile functional group, making it an excellent anchor for a wide range of chemical transformations.

Schiff Base Formation : The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netijacskros.com This reaction is a straightforward method to introduce a vast array of substituents (R-NH2), thereby expanding the chemical diversity of the derivatives. The resulting imine linkage can introduce new hydrogen bonding capabilities and steric bulk. wjpsonline.com

Reductive Amination : Following Schiff base formation, the imine can be reduced to a stable secondary amine. This transformation converts a planar, sp2-hybridized center into a flexible, sp3-hybridized center, which can adopt different geometries for target binding.

Reduction to Alcohol : The formyl group can be reduced to a primary alcohol (-CH2OH). This changes the electronic nature of the group from an electron-withdrawing aldehyde to a neutral alcohol that can act as a hydrogen bond donor.

Oxidation to Carboxylic Acid : Oxidation of the formyl group yields a carboxylic acid (-COOH). This introduces a negatively charged, acidic moiety that can form strong ionic interactions or hydrogen bonds with biological targets.

Wittig Reaction : The Wittig reaction and related olefination methods can convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of different conjugated systems.

The aromatic phenyl ring provides a scaffold for introducing substituents that can modulate the electronic properties of the entire molecule and establish specific interactions with a biological target. nih.gov

Electronic Effects : Placing electron-donating groups (e.g., methoxy, -OCH3) or electron-withdrawing groups (e.g., nitro, -NO2; trifluoromethyl, -CF3) on the ring can alter the pKa of the amide N-H and the reactivity of the formyl group. escholarship.org These changes can influence binding affinity and metabolic stability.

Steric Effects : The introduction of bulky substituents can provide steric hindrance, which may either enhance binding by filling a specific pocket or be used to orient the molecule favorably. Conversely, it can also block access to metabolizing enzymes, potentially increasing the compound's half-life. youtube.com

Hydrogen Bonding : Adding substituents capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, can create new, specific interactions with target proteins, often leading to a significant increase in binding affinity and potency. youtube.com

Synthesis of this compound Analogs and Isosteres

The synthesis of analogs of this compound typically begins with commercially available starting materials like 4-aminobenzaldehyde (B1209532) or 4-aminobenzoic acid. The core amide bond is generally formed through a standard coupling reaction between an appropriately substituted aniline (B41778) and pentanoic acid (or its activated form, such as pentanoyl chloride).

For example, a common synthetic route involves the acylation of 4-aminobenzaldehyde with pentanoyl chloride in the presence of a base like triethylamine (B128534) or pyridine. nih.govgoogle.com Modifications to the pentanamide chain are achieved by using different acyl chlorides in this step.

The development of isosteres, particularly amide bond isosteres, is a crucial strategy to improve pharmacokinetic properties like metabolic stability, as the amide bond can be susceptible to enzymatic cleavage in vivo. nih.govscite.ai Bioisosteric replacement involves substituting the amide group with other functional groups that mimic its size, shape, and electronic properties. nih.govresearchgate.net

Common amide isosteres include:

1,2,3-Triazoles : These can be synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. This would involve preparing an azide-functionalized phenyl ring and an alkyne-terminated pentanamide equivalent, then coupling them to form the triazole ring, which acts as a stable mimic of the trans-amide bond. nih.gov

Olefins (Alkenes) : Replacing the amide with a C=C double bond can be achieved through olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions.

Thioamides : Direct conversion of the amide to a thioamide can be accomplished using reagents like Lawesson's reagent.

Structure-Activity/Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of lead optimization. youtube.comyoutube.com They involve systematically synthesizing and evaluating derivatives to understand how specific structural changes affect biological activity and physicochemical properties. nih.govnih.gov

The process involves creating a library of analogs based on the design principles outlined in section 6.1. Each analog is then subjected to biological evaluation to determine its activity (e.g., potency, efficacy) against a specific target. nih.govmdpi.comresearchgate.netmdpi.com

For a hypothetical series of this compound derivatives, an SAR study might explore substitutions on the phenyl ring. Analogs with different electronic and steric properties would be synthesized and tested. The results, often quantified by metrics like IC50 (half-maximal inhibitory concentration), are then compiled to identify key trends.

A representative SAR table might look as follows, illustrating the impact of substitutions at the position ortho to the amide group on the phenyl ring.

| Compound | R Group (Substitution on Phenyl Ring) | Biological Activity (IC50, µM) |

|---|---|---|

| 1 (Parent) | -H | 15.0 |

| 2a | -CH3 | 10.5 |

| 2b | -OCH3 | 8.2 |

| 2c | -Cl | 5.5 |

| 2d | -NH2 | 0.9 |

| 2e | -NO2 | 22.1 |

From such data, a medicinal chemist could infer that small, electron-withdrawing groups (like -Cl) and hydrogen-bond donors (like -NH2) at this position enhance activity, whereas bulky or strongly electron-withdrawing groups (like -NO2) are detrimental. This information guides the next round of analog design and synthesis, moving progressively toward a more optimized compound.

Correlation of Structural Modifications with Observed Effects

The structure-activity relationship (SAR) of this compound and its analogs is a critical area of investigation for modulating its biological effects. Although direct and extensive research on this specific molecule is not widely published, a comprehensive analysis of related N-aryl amide structures provides significant insights into how chemical modifications would likely influence its activity. The key structural features of this compound that can be modified include the pentanamide side chain, the formyl group on the phenyl ring, and the phenyl ring itself.

Influence of the Acyl Chain

The length, saturation, and branching of the N-acyl chain in N-aryl amides play a pivotal role in determining the lipophilicity and, consequently, the biological activity of the molecule.

Chain Length: The length of the alkyl chain in N-acyl aniline derivatives often correlates with their biological efficacy. In many classes of biologically active compounds, a specific chain length is optimal for receptor binding or membrane interaction. For instance, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, modifications to the acyl chain were shown to influence their binding affinities to opioid receptors nih.gov. It can be extrapolated that varying the five-carbon chain of this compound to shorter (e.g., butanamide) or longer (e.g., hexanamide) chains would likely alter its pharmacokinetic and pharmacodynamic properties. An optimal chain length is often required to balance solubility and the ability to cross biological membranes.

Chain Saturation: The degree of saturation in the acyl chain can also impact biological activity. Studies on the membrane-binding activity of antimicrobial peptides have shown that acyl chain saturation affects how these molecules interact with lipid bilayers researchgate.netcncb.ac.cn. An unsaturated acyl chain, for example, could introduce a kink in the structure, which might alter its binding to a target protein or its ability to permeate cell membranes compared to a saturated chain.

Modifications of the Phenyl Ring and the Formyl Group

Substitutions on the aromatic ring and modifications to the formyl group are crucial for fine-tuning the electronic properties and steric profile of the molecule, which in turn can significantly affect its biological activity.

Position and Nature of Substituents: The position and electronic nature of substituents on the phenyl ring are critical determinants of activity in many aniline derivatives researchgate.net. In a study of phenethylamine and tryptamine derivatives, it was observed that alkyl or halogen groups at the para position of a phenyl ring had a positive effect on binding affinity to the 5-HT2A receptor nih.gov. This suggests that the para-position of the formyl group in this compound is a key feature.

Replacing the formyl group with other substituents would likely have a profound impact on the molecule's activity. The formyl group is an electron-withdrawing group, and its replacement with electron-donating groups (like methoxy or amino) or other electron-withdrawing groups (like nitro or cyano) would alter the electron density of the phenyl ring and the amide linkage, thereby influencing its interaction with biological targets. For example, in a series of N-arylindazole-3-carboxamide derivatives, the presence of electron-withdrawing chloro groups on the N-phenyl ring was found to be important for potent antiviral activity nih.gov.

Bioisosteric Replacement: The formyl group can be replaced by other bioisosteres to potentially improve activity or pharmacokinetic properties. For instance, replacing an aldehyde with a nitrile or a small heterocyclic ring can sometimes lead to enhanced biological effects. Research on aryl N-methoxyamide derivatives as GPR119 agonists demonstrates how modifications to the amide and aryl components can lead to potent compounds nih.gov.

The following table summarizes the expected effects of various structural modifications on the activity of this compound, based on findings from related compounds.

| Structural Modification | Rationale/Hypothesized Effect | Supporting Evidence from Related Compounds |

| Varying Acyl Chain Length | Alteration of lipophilicity, potentially affecting membrane permeability and target binding. An optimal length is likely required for maximum activity. | N-phenyl-N-(piperidin-2-yl)propionamide derivatives showed that acyl chain modifications influence opioid receptor binding affinities nih.gov. |

| Introducing Unsaturation in Acyl Chain | Changes in molecular shape and flexibility, which could impact interaction with biological targets and membranes. | Studies on antimicrobial peptides indicate that acyl chain saturation influences membrane-binding activity researchgate.netcncb.ac.cn. |

| Substitution on the Phenyl Ring | Modification of electronic and steric properties, affecting binding affinity and selectivity. | In phenethylamine derivatives, para-substitution with alkyl or halogen groups enhanced receptor binding nih.gov. |

| Replacement of the Formyl Group | Significant alteration of the electronic nature of the molecule, which could drastically change its biological activity profile. | The electronic nature of substituents on the N-phenyl ring of N-arylindazole-3-carboxamides was critical for their antiviral potency nih.gov. |

| Bioisosteric Replacement of Formyl Group | Potential for improved potency, selectivity, or metabolic stability. | Design of aryl N-methoxyamide derivatives as GPR119 agonists highlights the success of bioisosteric replacements in drug design nih.gov. |

Potential Applications Beyond Biological Activity

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The structure of N-(4-formylphenyl)pentanamide is ideally suited for creating ordered assemblies through a combination of these forces. The self-assembly process is driven by the spontaneous organization of molecules into stable, well-defined structures. acs.org

The key interactions facilitating the self-assembly of this compound include:

Hydrogen Bonding: The secondary amide group (-NH-C=O) is a classic hydrogen-bonding motif. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This allows for the formation of strong, directional intermolecular chains or sheets.

π-π Stacking: The electron-rich phenyl ring can interact with adjacent rings through π-π stacking, contributing to the stability of the assembled structure. acs.org

Hydrophobic Interactions: The pentanoyl (-C(O)(CH₂)₃CH₃) chain provides a nonpolar, hydrophobic segment that can drive aggregation in polar solvents to minimize unfavorable interactions with the solvent.

These interactions can work in concert to produce complex, higher-order structures like nanofibers, gels, or liquid crystals. The balance between the hydrophilic amide/formyl "head" and the hydrophobic alkyl "tail" gives the molecule amphiphilic character, which is a strong driver for self-assembly. acs.org

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Participating Moiety | Role |

|---|---|---|

| Hydrogen Bonding | Amide N-H | Donor |

| Amide C=O | Acceptor | |

| Formyl C=O | Acceptor | |

| π-π Stacking | Phenyl Ring | Stacking Core |

| Hydrophobic Interactions | Pentanoyl Chain | Aggregation Driver |

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule or assembly. wikipedia.org this compound has the potential to function as both a guest and a component of a host system.

As a Guest: The molecule's size and aromatic nature make it a suitable guest for various macrocyclic hosts. The phenyl group and alkyl chain can be encapsulated within the hydrophobic cavity of hosts like cyclodextrins or calixarenes, driven by the hydrophobic effect. nih.gov The formyl and amide groups would remain at the host's portal, potentially interacting with the host's rim.

As a Host Component: Through self-assembly, multiple molecules of this compound can form larger supramolecular structures, such as micelles or bilayers, which can act as hosts. nih.gov These assemblies could create nano-environments capable of encapsulating smaller guest molecules, with the pentanoyl chains forming a hydrophobic core and the polar formyl/amide groups creating a hydrophilic exterior. The specificity of such a host system could be tuned by modifying the length of the alkyl chain or the substituents on the aromatic ring.

The bifunctional nature of this compound makes it an excellent candidate for constructing porous crystalline materials like COFs and HOFs.

Covalent Organic Frameworks (COFs): COFs are porous polymers with crystalline structures built from organic molecules linked by strong covalent bonds. researchgate.netnih.gov The formyl group of this compound is a key functional group for the synthesis of imine-linked COFs, which are known for their stability. researchgate.net By reacting this compound with multitopic amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene), a porous 2D or 3D framework can be constructed. In such a structure, the pentanamide (B147674) groups would decorate the walls of the pores, imparting specific functionality and influencing the framework's affinity for certain guest molecules. Building blocks containing formylphenyl groups are frequently used in COF synthesis. mdpi.comunt.edunih.gov

Hydrogen-Bonded Organic Frameworks (HOFs): HOFs are crystalline molecular solids assembled through hydrogen bonding to create porous structures. bham.ac.uknih.gov The strong and directional N-H···O=C hydrogen bonds of the amide group are ideal for forming robust HOFs. Molecules containing aldehydes have also been successfully used to construct HOFs. researchgate.netnih.gov this compound molecules could self-assemble into extended 2D or 3D networks where the amide-amide hydrogen bonds form the primary structural backbone, reinforced by other interactions like C-H···O bonds involving the formyl group and π-π stacking of the phenyl rings. The resulting porous framework would be held together by non-covalent forces, offering potential for applications in selective gas adsorption and molecular separation.

Applications as Ligands in Coordination Chemistry

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.orgpurdue.edu this compound possesses multiple potential donor atoms—specifically the oxygen atoms of the carbonyl and formyl groups, and the nitrogen atom of the amide group—making it a versatile ligand.

The primary coordination site is typically the amide carbonyl oxygen, as it is a hard Lewis base, readily donating its lone pair of electrons to a metal center. wikipedia.orgnih.gov The formyl oxygen can also act as a donor site. This allows the molecule to function in several ways:

Monodentate Ligand: It can bind to a single metal center through either the amide oxygen or the formyl oxygen.

Bridging Ligand: It can link two different metal centers by coordinating to one metal via the amide oxygen and to the second via the formyl oxygen, leading to the formation of coordination polymers.

While the amide nitrogen is generally a poor ligand due to the delocalization of its lone pair into the carbonyl group, it can be deprotonated to form an amido complex, which is a much stronger donor. ntu.edu.twwikipedia.org The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atom(s) | Resulting Structure |

|---|---|---|

| Monodentate | Amide Oxygen (C=O) | Simple Metal Complex |

| Monodentate | Formyl Oxygen (C=O) | Simple Metal Complex |

| Bidentate Bridging | Amide Oxygen + Formyl Oxygen | Coordination Polymer |

Use as Building Blocks in Material Science

The combination of a reactive covalent handle (formyl group) and a non-covalent directing group (amide) makes this compound a valuable building block for a variety of functional materials.

Beyond COFs and HOFs, a key application lies in polymer chemistry. The formyl group can be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) group, creating a monomer analogous to p-formylphenyl methacrylate. researchgate.net This functional monomer can then be polymerized or co-polymerized to produce polymers with pendant N-pentanoylaniline groups. The resulting material would have its properties (e.g., thermal stability, solubility, adhesive properties) influenced by the bulky, hydrogen-bonding side chains. researchgate.net

Furthermore, the aldehyde on the polymer backbone allows for post-polymerization modification. For instance, the aldehyde can be reacted with amines to form imines or be reduced to an alcohol, allowing for the attachment of various functional molecules and the creation of highly tailored materials for applications in coatings, resins, or as solid supports for organic synthesis. The self-assembly properties can also be exploited to create structured soft materials, where the interplay of covalent polymer chains and non-covalent supramolecular interactions dictates the final material properties.

Future Research Directions and Emerging Challenges

Advancements in Asymmetric Synthesis of Chiral N-(4-formylphenyl)pentanamide Derivatives

The introduction of chirality into this compound derivatives represents a significant leap toward unlocking their potential, particularly in pharmacology where enantiomers of a compound can exhibit markedly different biological activities. Future research will heavily focus on the development of efficient and highly selective asymmetric synthetic routes to access enantiomerically pure forms of these derivatives. Over the past decade, significant progress has been made in the asymmetric synthesis of chiral amides, with various racemization-free coupling reagents showing promise. rsc.orgiupac.org These methods provide a greener and more efficient alternative to traditional approaches. rsc.org